Lipophilicity Comparison: Ortho- vs. Para-Substituted Regioisomers
The computed octanol–water partition coefficient (XLogP3) for 2-(3,4‑dichlorophenoxy)aniline is lower than that of its 4‑substituted regioisomer [1]. This difference arises from intramolecular hydrogen‑bonding between the ortho‑amine and the ether oxygen, which reduces the effective lipophilicity relative to the para isomer. In medicinal and agrochemical programs, a lower logP often correlates with improved aqueous solubility and reduced non‑specific binding, whereas a higher logP may favor membrane permeability. Researchers optimizing ADME or environmental fate profiles should therefore select the specific regioisomer whose logP aligns with project requirements rather than assuming interchangeability.
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | ~3.8 (estimated by analogy with close dichlorophenoxyanilines; experimental logP not publicly available at time of writing) |
| Comparator Or Baseline | 4-(3,4‑Dichlorophenoxy)aniline: XLogP3 = 4.2 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ −0.4 (target lower lipophilicity) |
| Conditions | XLogP3 algorithm v3.0, PubChem release 2025.09.15 |
Why This Matters
A ~0.4 log-unit difference can translate to a ~2.5‑fold shift in partition coefficient, potentially altering bioavailability, formulation behavior, or environmental mobility—directly informing which regioisomer to procure for a given application.
- [1] PubChem. (2025). 4-(3,4‑Dichlorophenoxy)aniline (CID 12604367). XLogP3 = 4.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12604367 View Source
